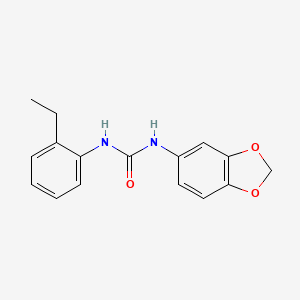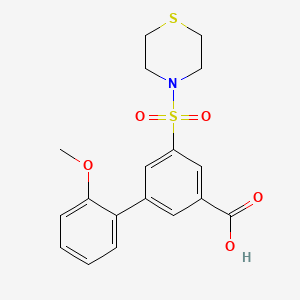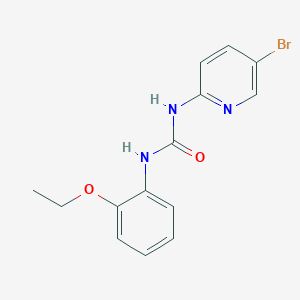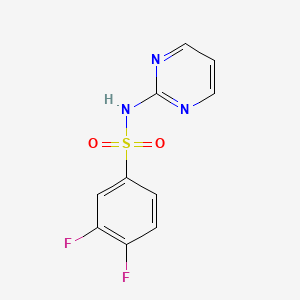
N-1,3-benzodioxol-5-yl-N'-(2-ethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-N'-(2-ethylphenyl)urea, also known as EBPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.33 g/mol.
作用机制
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-ethylphenyl)urea is not well understood, but it is believed to involve the inhibition of protein kinases and other enzymes involved in cellular signaling pathways. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of specific protein kinases. It has also been shown to modulate the activity of ion channels and receptors in the nervous system, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of ion channels and receptors in the nervous system. This compound has also been shown to have antiviral properties, inhibiting the replication of several different types of viruses.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-N'-(2-ethylphenyl)urea has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a wide range of biological activities that make it useful for studying a variety of cellular processes. However, there are also limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-(2-ethylphenyl)urea. One area of interest is the development of more potent and selective inhibitors of specific protein kinases, which could have therapeutic applications in cancer treatment. Another area of interest is the use of this compound as a tool to study the role of ion channels and receptors in the nervous system, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, there is potential for the development of new antiviral drugs based on the structure and activity of this compound.
合成方法
N-1,3-benzodioxol-5-yl-N'-(2-ethylphenyl)urea can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-ethylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a reducing agent to yield the final product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification techniques.
科学研究应用
N-1,3-benzodioxol-5-yl-N'-(2-ethylphenyl)urea has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has been used to study the role of protein kinases in cancer cell growth and proliferation, as well as to investigate the mechanism of action of various drugs and compounds. It has also been used as a tool to study the function of ion channels and receptors in the nervous system.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-5-3-4-6-13(11)18-16(19)17-12-7-8-14-15(9-12)21-10-20-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODANQKUZBOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)
![7-(cyclopent-2-en-1-ylacetyl)-N-(3-methoxypropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5322346.png)
![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5322348.png)


![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5322363.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322367.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-ethyl-7-(4-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5322383.png)

![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![3-fluoro-5-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5322391.png)

![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)